7,8-Dimethoxy-3,4-dihydroisoquinoline
Overview
Description
7,8-Dimethoxy-3,4-dihydroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds, such as condensed benzo[5,6][1,3]oxazino[2,3-a]isoquinolines, are highly selective antagonists of muscarinic m4 receptors .
Mode of Action
The mode of action of 7,8-Dimethoxy-3,4-dihydroisoquinoline involves a [4+2] cycloaddition reaction with inverted electronic requirements . The o-quinone methide, generated from the Mannich base, plays the role of the diene component, and this compound acts as the heterodienophile .
Biochemical Pathways
The reaction of this compound with o-quinone methides leads to the formation of various polyaminals of the heterocyclic series .
Result of Action
The result of the action of this compound is the formation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinolines when condensed with 1-dimethylaminomethyl-2-naphthols . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols are obtained .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction with o-quinone methides occurs in boiling ethanol or o-xylene . The obtained oxazino[2,3-a]isoquinolines are high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the synthesis of Tetrabenazine, a drug used for the treatment of hyperkinetic movement disorder. This suggests that 7,8-Dimethoxy-3,4-dihydroisoquinoline may interact with enzymes, proteins, and other biomolecules involved in neurological processes.
Cellular Effects
Given its role in the synthesis of Tetrabenazine, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism related to neurological processes.
Properties
IUPAC Name |
7,8-dimethoxy-3,4-dihydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFCAKKLGOGABS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCN=C2)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226780 | |
Record name | 7,8-Dimethoxy-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75877-72-4 | |
Record name | 7,8-Dimethoxy-3,4-dihydroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075877724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-Dimethoxy-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was the presence of 7,8-dimethoxy-3,4-dihydroisoquinoline confirmed in Backebergia militaris?
A2: Tandem mass spectrometry analysis of Backebergia militaris extracts initially suggested the existence of several novel alkaloids, including this compound. [] This finding was further supported by comparing the extract components with authentic compounds using radial thin-layer chromatography. [] The identification was definitively confirmed through the synthesis of this compound, which was characterized and matched to the isolated compound. [] This alkaloid, also known as dehydrolemaireocereine, represents a novel discovery in this particular cactus species. []
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